![molecular formula C23H20N4O2 B2886408 5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 898431-84-0](/img/structure/B2886408.png)
5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one” is a complex organic molecule. It contains an indoline group, which is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . It also contains a tolyl group, which is a functional group related to toluene .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indoline group has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The tolyl group is related to toluene and has the general formula CH3C6H4−R .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, indoline is a clear colourless liquid with a density of 1.063 g/mL .Aplicaciones Científicas De Investigación
Multicomponent Synthesis
This compound is involved in multicomponent reactions to synthesize a variety of heterocyclic compounds. A notable example includes the synthesis of polysubstituted (3′-indolyl)pyrazolo[3,4-b]pyridine and (3′-indolyl)benzo[h]quinoline derivatives via one-pot reactions. These reactions are facilitated by microwave irradiation, leading to products with high yields, broad substrate scope, and short reaction times (Zhu et al., 2008).
Synthesis of Spiroindoline Derivatives
Research has explored the synthesis of new spiroindoline derivatives incorporated with pyrazoloheterocycles, indicating the compound's role in creating spiro[indoline-3,4′-(pyrazolo[4,5-b]pyran)]-2-ones and related structures. These syntheses utilize reactions with malonic acid, thionyl chloride, and phosphorus pentoxide, among other reagents, to generate a wide range of derivatives (Al-Thebeiti & El-zohry, 1995).
Supramolecular Aggregation
Studies on supramolecular aggregation of related compounds have highlighted the importance of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles in forming stoichiometric solvates and unsolvated forms, providing insights into the compound's potential in materials science and crystal engineering (Low et al., 2007).
Antimicrobial Activity
The compound and its derivatives have been investigated for their antimicrobial activity, contributing to the development of new therapeutic agents. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential pharmaceutical applications of these compounds (Bayrak et al., 2009).
Organic Semiconductor Devices
Research into the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules, including those related to the compound , has shown promise for their use in organic semiconductor devices. These studies explore the absorption and emission spectra, ionization potential, electron affinity, and other properties at both molecular and solid-state bulk levels, underscoring the compound's relevance in materials science and electronic engineering (Irfan et al., 2019).
Propiedades
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-methyl-1-(4-methylphenyl)-7H-pyrazolo[3,4-b]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-14-7-9-17(10-8-14)27-22-20(15(2)25-27)21(28)18(13-24-22)23(29)26-12-11-16-5-3-4-6-19(16)26/h3-10,13H,11-12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQQXYIEJACKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

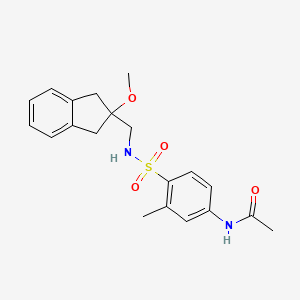
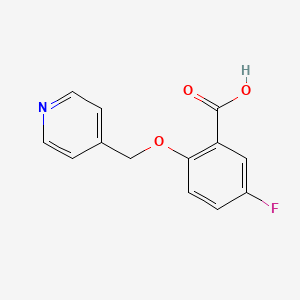
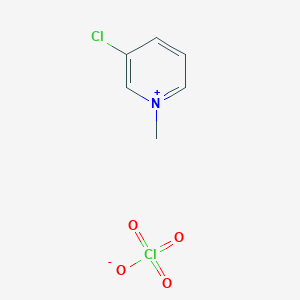
![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)

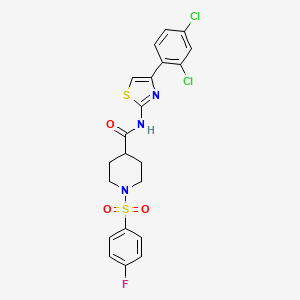
![Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2886335.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)
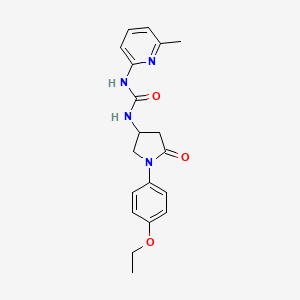
![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanoic acid](/img/structure/B2886342.png)
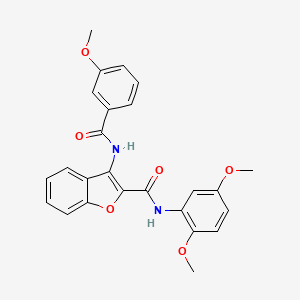
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)